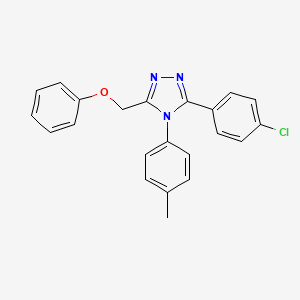![molecular formula C19H17NO4 B12917613 Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy- CAS No. 154885-41-3](/img/structure/B12917613.png)
Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one is a complex organic compound belonging to the class of isoquinoline alkaloids. This compound is characterized by its unique structure, which includes three methoxy groups attached to an indoloisoquinoline core. It is known for its potential biological activities and has been the subject of various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one typically involves multi-step organic reactions. One common synthetic route starts with the formation of the indole ring, followed by the introduction of the isoquinoline moiety. The methoxy groups are then added through methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of 8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, dihydro derivatives, and substituted isoquinolines.
Aplicaciones Científicas De Investigación
8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: This compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Jatrorrhizine: Another isoquinoline alkaloid with similar structural features.
Berberine: A well-known isoquinoline alkaloid with various biological activities.
Palmatine: Similar in structure and known for its antimicrobial properties.
Uniqueness
8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one is unique due to its specific arrangement of methoxy groups and its indoloisoquinoline core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
154885-41-3 |
|---|---|
Fórmula molecular |
C19H17NO4 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
8,9,10-trimethoxy-11H-indolo[1,2-b]isoquinolin-6-one |
InChI |
InChI=1S/C19H17NO4/c1-22-16-10-14-13(17(23-2)18(16)24-3)9-12-8-11-6-4-5-7-15(11)20(12)19(14)21/h4-8,10H,9H2,1-3H3 |
Clave InChI |
OTQPFDXXJOKAHK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2CC3=CC4=CC=CC=C4N3C(=O)C2=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)






![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)




